molecular formula C5H11BrCl2N4 B6244507 2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride CAS No. 2408959-74-8

2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B6244507
CAS No.: 2408959-74-8
M. Wt: 278
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Description

2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile. For example, 4-methyl-3-nitro-1H-1,2,4-triazole can be reduced to 4-methyl-1H-1,2,4-triazole, which is then brominated to yield 5-bromo-4-methyl-1H-1,2,4-triazole.

    Alkylation: The brominated triazole is then subjected to an alkylation reaction with ethylene diamine to form 2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The triazole ring itself is relatively stable, but the ethylamine side chain can undergo oxidation to form corresponding amides or reduction to form ethylamines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

    Substituted Triazoles: Depending on the nucleophile used, various substituted triazoles can be formed.

    Amides and Amines: Oxidation and reduction of the ethylamine side chain yield amides and amines, respectively.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities, particularly in the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, which lacks the bromine and ethylamine substituents.

    5-Bromo-1,2,4-triazole: Similar to the compound but without the methyl and ethylamine groups.

    4-Methyl-1,2,4-triazole: Lacks the bromine and ethylamine groups.

Uniqueness

2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride is unique due to the presence of both the bromine atom and the ethylamine side chain. These functional groups enhance its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in synthetic chemistry and drug development.

Properties

CAS No.

2408959-74-8

Molecular Formula

C5H11BrCl2N4

Molecular Weight

278

Purity

95

Origin of Product

United States

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